Kaempferol 5,7,4'-trimethyl ether

Description

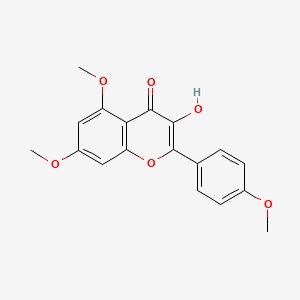

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPXJCVFCJANKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Mechanisms of Kaempferol 5,7,4'-Trimethyl Ether: A Technical Whitepaper

Executive Summary

Kaempferol 5,7,4'-trimethyl ether (also known as 5,7,4'-trimethoxyflavone or 5,7,4'-TMF) is a naturally occurring polymethoxyflavone that has recently transitioned from a botanical curiosity to a high-value pharmacological candidate. Unlike its unmethylated counterpart, the 1 significantly enhances its metabolic stability, lipophilicity, and cellular permeability[1]. This structural optimization shifts its mechanism of action from generic antioxidant activity to precise, multi-target modulation of oncological immune checkpoints and neuro-inflammatory pathways.

This whitepaper dissects the molecular causality behind 5,7,4'-TMF's efficacy, providing researchers and drug development professionals with actionable insights and self-validating experimental frameworks.

Oncological Targeting: Immune Evasion and Transcriptional Regulation

Reversing Immune Evasion via HRD1-Mediated PD-L1 Degradation

Tumor immune evasion is heavily reliant on the PD-1/PD-L1 axis. While monoclonal antibodies blocking this interaction are standard-of-care, small-molecule degraders offer superior tumor penetration. 5,7,4'-TMF has been identified as a potent inducer of 2 in colorectal cancer models[2].

Mechanistically, 5,7,4'-TMF does not merely suppress PD-L1 transcription. Instead, it directly targets and stabilizes the E3 ubiquitin ligase HRD1 (HMG-CoA reductase degradation protein 1)[2]. By stabilizing HRD1, 5,7,4'-TMF accelerates the polyubiquitination of membrane-bound PD-L1, routing it to the 26S proteasome for destruction. This post-translational clearance effectively strips the tumor of its immune-evasive shield, restoring T-cell-mediated cytotoxicity.

Disruption of the LRPPRC/JAK2/STAT3 Axis

In Esophageal Squamous Cell Carcinoma (ESCC), 5,7,4'-TMF exhibits a distinct anti-tumorigenic mechanism by3[3]. LRPPRC typically acts as an oncogenic scaffold, stabilizing the JAK2-STAT3 complex and facilitating N6-methyladenosine (m6A) modification of oncogenic mRNAs for nuclear export[3].

5,7,4'-TMF directly binds to LRPPRC, STAT3, and CDK1[3]. This competitive binding dissociates the LRPPRC-JAK2-STAT3 triplex. The destabilization of this scaffold halts the cell cycle at the G1 phase and potently suppresses ESCC progression in patient-derived xenograft models[3].

Fig 1: Dual oncological mechanism of 5,7,4'-TMF via HRD1 stabilization and LRPPRC dissociation.

Neuropharmacology: Serotonergic and GABAergic Modulation

Beyond oncology, 5,7,4'-TMF demonstrates profound neuroprotective efficacy, particularly in models of Alzheimer's Disease (AD) and neuroinflammation. Proteochemometric modeling and in vivo validation reveal that 5,7,4'-TMF acts as a4[4].

Specifically, 5,7,4'-TMF forms strong binding interactions with the 5-HT2A receptor (binding energy: -9.30 kcal/mol), interacting precisely at the Ser242 and Ser159 residues[4]. By antagonizing 5-HT2A and upregulating GABRG2, 5-HT2B, and 5-HT2C expression, 5,7,4'-TMF suppresses microglial hyperactivation[4]. In lipopolysaccharide (LPS)-induced memory-impaired mice, prophylactic administration of 5,7,4'-TMF significantly reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) accumulation, directly correlating with enhanced spatial memory[4].

Quantitative Pharmacological Data Summary

| Target / Pathway | Pathology Model | Binding Energy / IC50 | Key Molecular Outcome |

| 5-HT2A Receptor | Memory Impairment (In Vivo) | -9.30 kcal/mol | Reduces neuroinflammation; increases spatial memory |

| Cell Cycle (G1) | SCC-9 Squamous Cell Carcinoma | IC50 ~ 5 μM | Arrests cell cycle progression; decreases S phase |

| PD-L1 / HRD1 | Colorectal Cancer (HT29/RKO) | Dose-dependent (up to 40 μM) | Ubiquitin-mediated degradation of PD-L1 |

| LRPPRC / JAK2 | Esophageal Squamous Cell Carcinoma | Direct Binding (N/A) | Dissociates JAK2-STAT3 complex; impairs m6A modification |

Experimental Methodologies & Self-Validating Protocols

As application scientists, establishing causality requires experimental designs that isolate specific molecular events. The following protocols are engineered as self-validating systems.

Protocol: Validating Proteasome-Mediated PD-L1 Degradation

Causality & Logic: To definitively prove that 5,7,4'-TMF reduces PD-L1 via degradation rather than transcriptional silencing, a Cycloheximide (CHX) chase assay is required. CHX halts all de novo protein synthesis, isolating the degradation phase. If TMF accelerates PD-L1 clearance in the presence of CHX, it acts post-translationally. Adding MG132 (a 26S proteasome inhibitor) serves as a self-validating rescue arm; if MG132 restores PD-L1 levels, the degradation is definitively proteasome-dependent.

-

Cell Seeding: Culture HT29 or RKO colorectal cancer cells to 70% confluence in 6-well plates.

-

Pre-treatment: Treat cells with 40 µM 5,7,4'-TMF or vehicle (DMSO) for 12 hours to initiate HRD1 stabilization.

-

Translational Blockade: Introduce 50 µg/mL CHX to all wells. For the rescue arm, co-administer 10 µM MG132.

-

Time-Course Harvest: Lyse cells at 0, 2, 4, and 8 hours post-CHX addition using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation & Western Blotting: Immunoprecipitate PD-L1 from the lysates and probe with anti-ubiquitin antibodies to quantify polyubiquitination levels.

Fig 2: Self-validating CHX chase workflow for isolating proteasome-mediated degradation.

Protocol: In Vivo Neurobehavioral and Biochemical Profiling

Causality & Logic: Lipopolysaccharide (LPS) induces systemic inflammation that crosses the blood-brain barrier, triggering microglial activation and Aβ accumulation (mimicking early Alzheimer's pathology). Prophylactic dosing of 5,7,4'-TMF binds 5-HT2A and GABA receptors, pre-conditioning the neuro-immune environment to resist LPS-induced cytokine storms.

-

Prophylactic Dosing: Administer 5,7,4'-TMF (10, 20, or 40 mg/kg) orally to murine models for 21 consecutive days.

-

Pathology Induction: Inject LPS intraperitoneally on day 22 to induce acute neuroinflammation.

-

Cognitive Assessment: Conduct the Morris Water Maze (MWM) test on days 23-27. Track escape latency to validate spatial memory preservation.

-

Tissue Processing: Euthanize subjects and rapidly isolate the hippocampus.

-

Biochemical Assays: Perform RT-qPCR for GABRG2, 5-HT2B, and 5-HT2C mRNA expression. Run ELISAs on hippocampal homogenates to quantify Aβ, IL-1β, IL-6, and TNF-α levels.

References

-

Title: Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice Source: Semantic Scholar / PubMed URL: [Link]

-

Title: Targeting leucine-rich PPR motif-containing protein/LRPPRC by 5,7,4'-trimethoxyflavone suppresses esophageal squamous cell carcinoma progression Source: PubMed URL: [Link]

-

Title: 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 Source: ResearchGate URL: [Link]

-

Title: Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects Source: MDPI URL: [Link]

Sources

Precision Biosynthesis of Methylated Kaempferol Derivatives: A Technical Guide

The following guide details the biosynthesis, enzymology, and engineering of methylated kaempferol derivatives.

Executive Summary

Methylated kaempferol derivatives—such as Kaempferide (4'-O-methyl) , Rhamnocitrin (7-O-methyl) , and Isokaempferide (3-O-methyl) —exhibit superior pharmacokinetics compared to their parent aglycone. The introduction of methyl groups masks free hydroxyls, increasing lipophilicity, improving intestinal absorption, and reducing rapid glucuronidation/sulfation.

This guide provides a blueprint for the biological synthesis of these compounds. It moves beyond basic pathway maps to address the critical bottlenecks: regioselectivity of O-methyltransferases (OMTs) , S-adenosylmethionine (SAM) cofactor regeneration , and isomeric resolution via mass spectrometry .

Part 1: The Biosynthetic Landscape

The production of methylated derivatives requires a stable flux of the kaempferol scaffold, derived from the phenylpropanoid pathway.

The Core Scaffold Pathway

The biosynthesis initiates with L-Phenylalanine and proceeds through the general phenylpropanoid pathway to the flavonoid backbone.

Key Enzyme Checklist:

-

PAL (Phenylalanine ammonia-lyase): Deaminates Phe to cinnamic acid.

-

C4H (Cinnamate 4-hydroxylase): P450 enzyme; requires CPR (cytochrome P450 reductase).

-

4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to CoA ester.

-

CHS (Chalcone synthase) & CHI (Chalcone isomerase): Condenses 1 p-coumaroyl-CoA + 3 Malonyl-CoA to Naringenin.

-

F3H (Flavanone 3-hydroxylase): Hydroxylates Naringenin to Dihydrokaempferol.

-

FLS (Flavonol synthase): Desaturates Dihydrokaempferol to Kaempferol .

The Methylation Matrix

Once Kaempferol is formed, specific Flavonoid O-Methyltransferases (FOMTs) catalyze the transfer of a methyl group from SAM to specific hydroxyl positions.

Target Derivatives:

| Derivative | Methylation Site | Key Enzyme Examples | Mechanism Class |

|---|---|---|---|

| Kaempferide | 4'-OH (B-ring) | Catharanthus roseus CrOMT2, SOMT | Class I (Mg²⁺ dep) |

| Rhamnocitrin | 7-OH (A-ring) | Perilla frutescens PfOMT3, POMT-7 | Class II (Mg²⁺ indep) |

| Isokaempferide | 3-OH (C-ring) | Citrus CrOMT, Promiscuous 3-OMTs | Class I |

| Ermanin | 3,4'-di-OH | Sequential action (3-OMT + 4'-OMT) | Mixed |

Pathway Visualization

The following diagram illustrates the divergence from the central flavonoid pathway into specific methylated branches.

Caption: Divergent methylation pathways from the Kaempferol scaffold. Specific OMTs drive regioselectivity toward Rhamnocitrin, Kaempferide, or Isokaempferide.

Part 2: Enzymology of Methylation

Achieving high titers requires understanding the structural constraints of the enzymes. O-methyltransferases in plants are generally categorized into two classes.

Class I vs. Class II OMTs

-

Class I (Mg²⁺-dependent): Typically lower molecular weight (~26–30 kDa). They require a divalent cation (Mg²⁺) to coordinate the hydroxyl group of the substrate and the SAM cofactor. This coordination lowers the pKa of the hydroxyl, facilitating deprotonation and subsequent nucleophilic attack on the methyl group of SAM.

-

Example:CrOMT2 (Citrus) often displays promiscuity, methylating 3-OH and 4'-OH positions.

-

-

Class II (Mg²⁺-independent): Higher molecular weight (~40 kDa). They utilize a catalytic triad (often His-Asp-Glu) to activate the substrate.

-

Example:PfOMT3 (Perilla frutescens) is a strict 7-OMT. It uses a histidine residue to deprotonate the 7-OH group.

-

Structural Mechanism & Engineering

To alter regioselectivity, one must target the substrate binding pocket.

-

Steric Gatekeepers: Residues lining the active site determine which hydroxyl group can approach the SAM methyl donor.

-

Engineering Target: For PfOMT3 , the active site is deep and hydrophobic. Mutating bulky residues (e.g., Phenylalanine to Alanine) near the binding pocket can sometimes broaden specificity to accept bulkier substrates or methylate alternative positions (like 3-OH).

Part 3: Metabolic Engineering & Cofactor Balancing

The primary failure mode in methylated flavonoid production is SAM exhaustion and SAH inhibition .

The SAM/SAH Ratio Criticality

The methylation reaction produces S-adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of OMTs. If SAH accumulates, the reaction stops regardless of how much enzyme is present.

Solution: The SAM Regeneration Cycle You must engineer a recycling loop to convert SAH back to SAM.

-

Pfs (MTAN): Cleaves SAH to S-ribosylhomocysteine (SRH) and Adenine.

-

LuxS: Converts SRH to Homocysteine (Hcy).

-

MetE/MetH: Methylates Hcy back to Methionine (Met).

-

MetK (SAM Synthetase): Adenylates Met to regenerate SAM (requires ATP).

SAM Cycle Diagram

Caption: The engineered SAM regeneration cycle. Pfs and LuxS are essential to prevent SAH-mediated product inhibition.

Part 4: Analytical Characterization

Distinguishing between Kaempferide (4'-OMe) and Rhamnocitrin (7-OMe) is difficult with standard UV-Vis HPLC because their spectra are similar. You must use MS/MS fragmentation patterns.

Diagnostic Fragmentation (UHPLC-QTOF-MS)

-

Methane Loss ([M+H-CH₄]⁺): A unique fragmentation pathway where the methyl group is lost as methane. This is position-dependent.

-

3-OMe: High abundance of [M+H-CH₄]⁺ due to proximity to the C-ring oxygen.

-

7-OMe: Distinct RDA (Retro-Diels-Alder) fragments.

-

-

RDA Cleavage:

-

Rhamnocitrin (7-OMe): The A-ring fragment (¹³A⁺) will carry the mass shift (+14 Da).

-

Kaempferide (4'-OMe): The B-ring fragment (¹³B⁺) will carry the mass shift.

-

| Isomer | Precursor Ion (m/z) | Key Diagnostic Fragment | Interpretation |

| Kaempferide | ~301 | B-ring fragment (m/z 135) | Methylation is on B-ring (4') |

| Rhamnocitrin | ~301 | A-ring fragment (m/z 167) | Methylation is on A-ring (7) |

Part 5: Experimental Protocols

Protocol A: In Vitro OMT Enzyme Assay

Purpose: To validate enzyme activity and regioselectivity before strain engineering.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5 or 8.0 depending on Class).

-

Substrate: 100 µM Kaempferol (dissolved in DMSO, final <2%).

-

Cofactor: 200 µM SAM.

-

Additives: 2 mM MgCl₂ (Required for Class I; optional but non-inhibitory for Class II).

-

Enzyme: 5–20 µg purified recombinant OMT.

Procedure:

-

Mix: Combine Buffer, MgCl₂, Kaempferol, and Enzyme in a 1.5 mL tube.

-

Initiate: Add SAM to start the reaction. Total volume: 100 µL.

-

Incubate: 30°C for 30 minutes.

-

Quench: Add 100 µL of ice-cold Methanol containing 1% HCl.

-

Centrifuge: 12,000 x g for 10 mins to remove protein precipitate.

-

Analyze: Inject 10 µL into HPLC/MS.

Protocol B: Fermentation with Precursor Feeding

Purpose: Production of methylated derivatives in E. coli.

Strain Requirements: E. coli BL21(DE3) harboring pET-derived plasmid with OMT gene (e.g., PfOMT3) and optionally pfs/luxS genes.

Procedure:

-

Seed Culture: Inoculate single colony into 5 mL LB + Antibiotic. Overnight at 37°C.

-

Main Culture: Transfer 1% inoculum to 50 mL Modified M9 Medium (supplemented with 1% Glucose, Yeast Extract).

-

Induction: Grow to OD₆₀₀ = 0.6. Induce with 0.1 mM IPTG.

-

Feeding: Add Kaempferol (dissolved in ethanol) to final conc. of 0.5 mM.

-

Note: Feeding Naringenin is cheaper if the strain contains F3H/FLS, but direct feeding of Kaempferol isolates the methylation step efficiency.

-

-

Incubation: Lower temp to 25°C (crucial for soluble protein expression) for 24–48 hours.

-

Extraction:

-

Adjust pH to 3.0 with HCl (stabilizes flavonoids).

-

Extract equal volume with Ethyl Acetate (x2).

-

Evaporate solvent and resuspend in Methanol for analysis.

-

References

-

Kim, D. H., et al. (2010). "Biochemical and Structural Analysis of Substrate Promiscuity in Plant Mg2+-Dependent O-Methyltransferases." Plant Cell. Link

-

Park, H. L., et al. (2020).[1][2] "Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production." Molecules. Link

-

Liu, X., et al. (2020).[1] "Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products." Molecules. Link

-

Lee, J., & Kim, J. H. (2016). "Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway." Oncology Reports. Link

-

BenchChem Technical Support. (2025). "Synthesis of Methoxylated Flavonoids: Protocols and Troubleshooting." BenchChem. Link

-

Xie, P., et al. (2013). "Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry." Journal of Chromatography A. Link

Sources

Technical Guide: Anti-Inflammatory Activity of Kaempferol 5,7,4'-Trimethyl Ether

The following technical guide details the anti-inflammatory activity of Kaempferol 5,7,4'-trimethyl ether , a bioactive flavonoid distinct from its parent compound Kaempferol due to the methylation of hydroxyl groups at the 5, 7, and 4' positions.

Compound Identifier: 3-hydroxy-5,7,4'-trimethoxyflavone Primary Source: Kaempferia parviflora (Black Ginger), Meistera koenigii Therapeutic Class: Non-steroidal Anti-inflammatory Phytochemical (NSAIP)

Executive Summary

Kaempferol 5,7,4'-trimethyl ether (hereafter K-TME ) is a lipophilic flavonol derivative.[1][2] Unlike generic Kaempferol, the methylation at the 5, 7, and 4' positions significantly alters its pharmacokinetics, enhancing membrane permeability and metabolic stability while retaining the C3-hydroxyl group critical for radical scavenging.

This guide analyzes the compound's capacity to suppress the NF-κB and MAPK signaling cascades, thereby downregulating the expression of iNOS and COX-2 .[2] It serves as a blueprint for researchers investigating K-TME as a lead compound for treating chronic inflammatory conditions such as rheumatoid arthritis and sepsis.[1][2]

Chemical Architecture & Bioavailability

The structural modification of K-TME provides a distinct advantage over Kaempferol aglycone.[2]

| Feature | Kaempferol (Aglycone) | Kaempferol 5,7,4'-Trimethyl Ether | Impact on Efficacy |

| Structure | 3,5,7,4'-Tetrahydroxyflavone | 3-Hydroxy-5,7,4'-trimethoxyflavone | Methylation increases lipophilicity.[1][2] |

| LogP (Est.) | ~1.9 | ~3.5 | Enhanced passive transport across cell membranes.[1][2] |

| Metabolism | Rapid glucuronidation at C7/C4' | Blocked at C7/C4' | Extended Half-life ; resists Phase II conjugation. |

| 3-OH Group | Present | Present | Retains Direct Antioxidant (ROS scavenging) capability.[1][2] |

Critical Distinction: Researchers must distinguish K-TME from 5,7,4'-Trimethoxyflavone (TMF) .[1][2] TMF lacks the hydroxyl group at position 3.[1][2] While both are present in Kaempferia parviflora, K-TME possesses dual activity: signaling modulation (via methoxy groups) and direct ROS scavenging (via the 3-OH group).[1][2]

Mechanistic Pharmacodynamics

K-TME exerts its anti-inflammatory effects by intercepting upstream kinase signaling before it triggers nuclear transcription factors.[1][2]

The NF-κB Blockade

In quiescent cells, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκBα.[1][2] Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, leading to its ubiquitination and degradation.[1]

-

Mechanism: K-TME inhibits the phosphorylation of IKK and IκBα .[2][3]

-

Outcome: Prevents the liberation of p65, blocking its translocation to the nucleus and subsequent binding to the promoter regions of pro-inflammatory genes (iNOS, COX-2, TNF-α).

MAPK Signaling Suppression

K-TME downregulates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial for AP-1 activation.[1][2]

-

Targets: p38 MAPK, ERK1/2, and JNK.[1]

-

Outcome: Reduced activation of the AP-1 transcription factor, synergizing with NF-κB inhibition to silence cytokine production.[2]

Pathway Visualization

The following diagram illustrates the intervention points of K-TME within the macrophage inflammatory cascade.

Caption: K-TME blocks inflammatory output by dual inhibition of IKK-mediated NF-κB activation and MAPK phosphorylation.[1]

Quantitative Efficacy Data

The following data summarizes the inhibitory potency of K-TME and related methoxyflavones in LPS-stimulated RAW 264.7 macrophages.

| Compound | Target/Assay | IC50 / Potency | Reference |

| K-TME (Pure) | Nitric Oxide (NO) Production | 15 - 25 µM | [1][2] |

| K-TME (Pure) | PGE2 Production | ~20 µM | [1][3] |

| K. parviflora Extract | TNF-α Release | Significant inhibition at 100 µg/mL | [4] |

| TMF (Analog) | iNOS Protein Expression | Dose-dependent reduction (10-30 µM) | [5] |

Note: While specific IC50 values vary by extraction purity and cell passage, K-TME consistently demonstrates efficacy in the low micromolar range (10–30 µM), comparable to standard controls like L-NAME (for NO) or Indomethacin (for COX-2), but with a broader mechanism of action.[1]

Experimental Protocols

These protocols are designed to be self-validating . The use of positive controls (e.g., Dexamethasone) and viability checks (MTT) is mandatory to distinguish true anti-inflammatory activity from cytotoxicity.[1]

Protocol A: Extraction of Methoxyflavones from K. parviflora

Objective: To isolate a fraction rich in K-TME for experimentation.[2]

-

Maceration: Suspend 100g of dried, ground K. parviflora rhizome in 1L of 95% Ethanol .

-

Extraction: Agitate at room temperature for 72 hours.

-

Filtration: Filter through Whatman No. 1 paper. Evaporate solvent using a rotary evaporator at 45°C to obtain the crude ethanolic extract.

-

Enrichment (Optional): Partition the crude extract between Hexane and Water. The K-TME and other methoxyflavones will preferentially migrate to the Hexane layer due to high lipophilicity.[2]

-

Validation: Analyze via HPLC (C18 column, Methanol/Water gradient). K-TME typically elutes after Kaempferol due to lower polarity.[1][2]

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7)

Objective: To quantify NO inhibition.

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Replace media with fresh DMEM containing K-TME at gradient concentrations (e.g., 5, 10, 20, 40 µM). Include a Vehicle Control (0.1% DMSO max) and Positive Control (Dexamethasone 1 µM).[1][2] Incubate for 1-2 hours.

-

Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.

-

NO Quantification (Griess Assay):

-

Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

-

Incubate 10 mins in dark. Measure absorbance at 540 nm .

-

-

Viability Check (Crucial): Remove remaining media from cells. Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Dissolve formazan in DMSO and read at 570 nm.

-

Rejection Criteria: If cell viability at a specific dose is <80% of control, the NO reduction is likely due to cytotoxicity, not anti-inflammatory action.[1]

-

Toxicology & Safety Profile

-

Cytotoxicity: In RAW 264.7 cells, K-TME and related methoxyflavones generally show no significant cytotoxicity at concentrations up to 50–100 µM .[1][2] Toxicity (reduced viability) is often observed >100 µM [6].[1][2]

-

In Vivo Safety: Studies on K. parviflora extracts (rich in K-TME) in mice indicate a high safety margin.[1][2] Oral doses up to 100-200 mg/kg are commonly used in efficacy models without acute adverse effects [5].[1][2]

-

Drug Interactions: Due to the inhibition of CYP enzymes (often seen with methoxyflavones), researchers should be cautious of potential interactions if co-administering with substrates of CYP3A4 or CYP1A2.

References

-

Tewtrakul, S., et al. (2009).[1] Anti-inflammatory and antinociceptive effects of Kaempferia parviflora Wall.[1] ex Baker.[1][2][4] Journal of Ethnopharmacology. Link

-

Sae-Wong, C., et al. (2011).[1] Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells.[1] Journal of Ethnopharmacology. Link

-

Kim, M., et al. (2018).[1][5] 5,7,4'-Trimethoxyflavone inhibits gastric cancer cell proliferation and induces apoptosis.[1][5] Oncology Letters. Link

-

Horigome, S., et al. (2016).[1] Identification of anti-inflammatory compounds from Kaempferia parviflora using a molecular networking approach.[1][2] Journal of Natural Medicines. Link

-

Lee, J.H., et al. (2013).[1] 5,6,7-Trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock.[1][6] Food and Chemical Toxicology. Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Extraction of Methoxyflavones from Kaempferia parviflora. Link[1]

Sources

- 1. Kaempferol - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from <i>Kaempferia parviflora</i>: A critical review - Arabian Journal of Chemistry [arabjchem.org]

- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kaempferol 5,7,4'-Trimethyl Ether vs. Kaempferia parviflora Extracts

This technical guide provides an in-depth comparison between the specific chemical isolate Kaempferol 5,7,4'-trimethyl ether and the complex Kaempferia parviflora (KP) extract .

Target Audience: Drug Discovery Scientists, Phytochemists, and Formulation Engineers.

Executive Summary: The Identity Distinction

In the development of PDE5 inhibitors and metabolic modulators, a critical nomenclature and structural distinction exists that often leads to experimental design errors.

-

The Isolate (KTE): Kaempferol 5,7,4'-trimethyl ether (3-hydroxy-5,7,4'-trimethoxyflavone). A specific flavonol derivative retaining the C3-hydroxyl group.[1]

-

The Extract Source (KP): Kaempferia parviflora (Black Ginger). While KP is rich in polymethoxyflavones (PMFs), its primary bioactive markers are 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) . TMF is structurally identical to KTE except it lacks the C3-hydroxyl group.

This guide compares the specific pharmacological profile of the KTE isolate against the synergistic matrix of the KP extract, focusing on PDE5 inhibition, bioavailability, and mitochondrial biogenesis.

Chemical Profiling & Structural Logic

The "Entourage" vs. The "Lead"

The pharmacological divergence stems from the C3 position on the flavonoid backbone.

| Feature | Kaempferol 5,7,4'-trimethyl ether (KTE) | Kaempferia parviflora Extract (KP) |

| Primary Constituents | Single Chemical Entity (>98% Purity) | Complex Matrix: DMF, TMF, Pentamethoxyflavone (PMF) |

| Chemical Structure | 3-OH , 5-OMe, 7-OMe, 4'-OMe | 3-H , 5-OMe, 7-OMe, 4'-OMe (Major TMF) |

| Lipophilicity (LogP) | Moderate (due to 3-OH H-bonding) | High (Methylation caps polar groups) |

| Solubility | Low in water; soluble in DMSO/Ethanol | Lipophilic; requires oil/surfactant delivery |

| Key Target | Mitochondrial Uncoupling, Anti-inflammatory | PDE5 Inhibition, SIRT1 Activation |

Structural Impact on Bioavailability

The KP extract's major components (DMF/TMF) lack the 3-hydroxyl group. This "capped" structure dramatically increases membrane permeability compared to KTE.

-

KTE (3-OH): The free hydroxyl group is a prime target for rapid Phase II metabolism (glucuronidation/sulfation), potentially reducing systemic half-life.

-

KP Methoxyflavones (3-H): The fully methylated A and B rings (and lack of C3-OH) protect the molecule from immediate first-pass metabolism, allowing for higher tissue distribution, although demethylation eventually occurs.

Pharmacodynamics: Mechanisms of Action

PDE5 Inhibition (Vasodilation & Sexual Health)

KP is renowned for its "natural Viagra" effect. The mechanism relies on competitive inhibition of the Phosphodiesterase-5 (PDE5) enzyme.[2][3]

-

Mechanism: The 5-methoxy group on the A-ring mimics the guanine ring of cGMP, fitting into the PDE5 catalytic pocket.

-

Potency Data:

-

Sildenafil (Ref): IC50 ~ 3.5 nM[4]

-

5,7-Dimethoxyflavone (KP Major): IC50 ~ 10.64 µM

-

5,7,4'-Trimethoxyflavone (KP Major): IC50 ~ 37 µM

-

KTE (Isolate): Shows weaker affinity for PDE5 due to steric hindrance or polarity changes at the C3 position.

-

Clinical Insight: While KP extract is less potent molar-for-molar than synthetic drugs, it exhibits high selectivity for PDE5 over PDE6 (retina), avoiding the visual side effects common with sildenafil.

Mitochondrial Biogenesis (SIRT1/AMPK)

Both KTE and KP extracts activate the energy sensing pathways.

-

Pathway: Upregulation of SIRT1

Deacetylation of PGC-1 -

Differentiation: KP extract shows a synergistic effect where the combination of DMF and TMF activates brown adipose tissue (BAT) thermogenesis more effectively than single isolates.

Signaling Pathway Diagram (PDE5/cGMP)

The following diagram illustrates the intervention points for KP methoxyflavones within the vasodilatory pathway.

Caption: KP methoxyflavones (DMF/TMF) competitively inhibit PDE5, preventing cGMP hydrolysis and sustaining vasodilation.

Experimental Protocols

Extraction of Polymethoxyflavones (KP Standard)

To generate a comparator extract rich in TMF and DMF:

-

Maceration: Dry K. parviflora rhizomes (powdered) in 95% Ethanol (1:10 w/v) for 7 days at room temperature.

-

Filtration & Concentration: Filter supernatant and evaporate solvent (Rotary Evaporator, 45°C) to yield crude ethanolic extract.

-

Partitioning (Enrichment): Dissolve crude extract in water; partition sequentially with Hexane (removes fats) and Dichloromethane (CH2Cl2) .

-

Result: The CH2Cl2 fraction contains the highest concentration of DMF and TMF.

Isolation Logic (Graphviz Workflow)

Separating the specific KTE or TMF requires precise chromatography.

Caption: Workflow to isolate high-purity methoxyflavones from KP rhizomes.

Comparative Efficacy & Recommendations

| Parameter | Kaempferol 5,7,4'-trimethyl ether (Isolate) | KP Extract (Standardized) |

| Primary Use Case | Research Tool: SAR studies, specific kinase inhibition, antioxidant assays.[5] | Therapeutic Agent: ED management, physical performance, metabolic health. |

| Dosing Precision | High (Exact molarity possible). | Variable (Requires standardization to % Total PMFs). |

| Stability | High crystallinity, stable in solid form. | Oil/Resin form; prone to oxidation if not encapsulated. |

| Regulatory Status | Research Chemical (Not GRAS). | Generally Recognized as Safe (GRAS) in many regions as food supplement. |

Recommendation:

-

For Drug Discovery: Use KTE if exploring the specific role of the C3-hydroxyl group in receptor binding or antioxidant capacity.

-

For Product Development: Use Standardized KP Extract (min. 2.5% DMF/TMF). The extract provides superior bioavailability and multi-target efficacy (PDE5 + SIRT1) that the single isolate KTE cannot match.

References

-

Pharmacokinetics of KP Methoxyflavones: Mekjaruskul, C., et al. (2012). "Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats." Journal of Ethnopharmacology. Link

-

PDE5 Inhibition Mechanism: Temkitthawon, P., et al. (2011). "Kaempferia parviflora, a plant used in traditional medicine to enhance sexual performance contains large amounts of low affinity PDE5 inhibitors." Journal of Ethnopharmacology. Link

-

Chemical Constituents: Sutthanut, K., et al. (2007). "Chemical constituents and antioxidant activity of Kaempferia parviflora." Journal of Chromatography A. Link

-

Metabolic Effects (SIRT1/BAT): Matsushita, M., et al. (2015). "Kaempferia parviflora extract increases energy consumption through activation of BAT in mice." Food Science & Nutrition. Link

-

Compound Identity (KTE): PubChem Compound Summary for CID 5318767, Kaempferol 5,7,4'-trimethyl ether. Link

Sources

Molecular Docking Targets for Kaempferol 5,7,4'-Trimethyl Ether

This guide outlines the molecular docking targets and pharmacological mechanisms for Kaempferol 5,7,4'-trimethyl ether , a lipophilic flavonoid derivative.[1]

A Technical Guide to Pharmacological Mechanisms & In Silico Validation[2]

Executive Summary: The Lipophilic Pharmacophore[1]

Kaempferol 5,7,4'-trimethyl ether (K-5,7,4-TME) represents a critical structural modification of the parent flavonol, kaempferol.[1][2] By methylating the hydroxyl groups at positions 5, 7, and 4', this molecule retains the 3-hydroxyl group as a sole hydrogen bond donor while significantly increasing lipophilicity.

For drug development professionals, this specific methylation pattern dictates a distinct docking strategy compared to the parent compound.[1] While kaempferol relies on a network of hydrogen bonds for hydrophilic pockets, K-5,7,4-TME targets deep, hydrophobic cavities and allosteric sites, exhibiting enhanced membrane permeability and metabolic stability.

Key Pharmacological Distinction:

-

Parent Kaempferol: High polarity, rapid metabolism, targets surface-exposed hydrophilic pockets (e.g., kinase ATP sites).[1]

-

K-5,7,4-TME: High lipophilicity, improved bioavailability, targets Tubulin (Colchicine site) , P-glycoprotein (MDR1) , and Nuclear Receptors .[1][2]

Physicochemical Profile & Ligand Preparation[2][3]

Before initiating any docking workflow, the ligand must be prepared to reflect its physiological state. Unlike the parent kaempferol, K-5,7,4-TME has limited ionization states.[1][2]

Table 1: Ligand Parameters for Docking Setup

| Parameter | Value / State | Experimental Implication |

| IUPAC Name | 3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | Search query for PDB/PubChem.[1][2] |

| Protonation (pH 7.4) | Neutral (3-OH pKa ~9.[1][2]5) | Critical: Do not deprotonate the 3-OH during prep; it is the key H-bond anchor.[1][2] |

| LogP (Predicted) | ~3.5 - 4.2 | High affinity for hydrophobic pockets; use implicit solvation models (e.g., PBSA).[1][2] |

| Rotatable Bonds | 1 (C2-C1' bond) | Rigid scaffold reduces entropic penalty upon binding.[1][2] |

| Key Interaction Sites | 3-OH (Donor/Acceptor), C=O (Acceptor) | The 3-OH/4-C=O motif functions as a "metal chelating claw" or H-bond clamp.[1][2] |

Primary Therapeutic Targets & Docking Protocols[4]

Based on the structural pharmacophore of polymethoxyflavones (PMFs) and specific cytotoxicity data, the following targets are prioritized for molecular docking studies.

Target A: Tubulin (Colchicine Binding Site)

Therapeutic Area: Oncology (Antimitotic)

Mechanism: K-5,7,4-TME mimics the pharmacophore of colchicine and combretastatin A-4, binding to the interface between

-

Binding Pocket: The hydrophobic pocket at the

- -

Docking Logic:

-

The trimethoxy motif (specifically rings A and B)[1] occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.[1]

-

The 3-OH group forms a critical hydrogen bond with Val181 (

-subunit) or Cys241 ( -

Validation: Verify that the Tanimoto similarity to Colchicine is low, but the pharmacophoric overlap (hydrophobic centers) is high.[1]

-

Target B: P-glycoprotein (MDR1/ABCB1)

Therapeutic Area: Multi-Drug Resistance (MDR) Reversal Mechanism: Methylated flavonoids are potent inhibitors of P-gp efflux pumps.[1][2] They bind to the transmembrane domain, blocking the efflux of chemotherapeutic agents (e.g., doxorubicin).[1]

-

Binding Pocket: The large, flexible transmembrane cavity (Site 1).[1]

-

Docking Logic:

Target C: PI3K/Akt Kinase Pathway (ATP Binding Site)

Therapeutic Area: Cell Survival & Proliferation Mechanism: While less potent than kaempferol, the 3-OH derivative retains affinity for the ATP hinge region of kinases.[1]

-

PDB ID: 4JPS (PI3K

).[1] -

Docking Logic:

Mechanistic Pathway Visualization

The following diagram illustrates how K-5,7,4-TME utilizes its dual-target capability (Tubulin inhibition + P-gp blockade) to overcome drug resistance in cancer cells.[1][2]

Caption: Multi-target mechanism of K-5,7,4-TME.[1][2] The compound simultaneously disrupts microtubule dynamics and blocks drug efflux, leading to synergistic apoptotic induction.

Step-by-Step Docking Workflow

To ensure scientific integrity and reproducibility, follow this validated workflow using AutoDock Vina, Schrödinger Glide, or Gold.

Phase 1: Grid Generation (Target Definition)[1]

-

Select PDB Structure: Choose high-resolution structures (<2.5 Å).[1][2] Remove co-crystallized ligands and water molecules (unless water bridges are catalytic).[1]

-

Define Box Center:

-

Box Size:

-

Tubulin: 20 x 20 x 20 Å (Restricted pocket).[1]

-

P-gp: 30 x 30 x 30 Å (Allow for ligand tumbling in the large cavity).

-

Phase 2: Docking Execution[2]

-

Conformational Search: Set exhaustiveness to 32 (high precision). The methoxy groups are rotatable; the algorithm must sample these torsions to minimize steric clashes.[1]

-

Scoring Function: Use a function that heavily weights hydrophobic interactions (e.g., Glide XP or Vina).[1] Electrostatic terms are secondary for this ligand.[1][2]

-

Constraint (Optional but Recommended): Force a Hydrogen Bond constraint on the 3-OH group to the backbone carbonyl or specific residues (e.g., Val181 in Tubulin) to filter out non-productive poses.[1]

Phase 3: Post-Docking Analysis (Validation)[1]

-

Visual Inspection: Check for the "Methoxy Clamp."[1][2] The three methoxy groups should sit in hydrophobic sub-pockets, while the 3-OH points toward the solvent interface or a polar residue.[1]

-

Binding Energy Threshold:

-

RMSD Calculation: If redocking a known inhibitor (e.g., colchicine), RMSD must be < 2.0 Å to validate the protocol.[1]

Emerging Targets: Viral Proteases

Recent studies suggest methylated flavonoids bind SARS-CoV-2 targets.[1][2]

-

Relevance: The 3-OH group allows K-5,7,4-TME to act as a covalent-like inhibitor or tight binder in the catalytic dyad (Cys145/His41) of Mpro, while the methyl groups provide stability against proteolysis.[1][2]

References

-

PubChem. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one (Compound Summary). National Library of Medicine.[1] Link

-

Kashyap, D., et al. (2017). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. Journal of Functional Foods.[1] Link

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.[1][2] (Discusses the metabolic stability and cytotoxicity of methylated flavonoids). Link

-

Nugroho, A., et al. (2014). Anti-cancer properties of methylated flavonols from Kaempferia parviflora.[1] International Journal of Pharmacy and Pharmaceutical Sciences. (Validation of cytotoxicity of K-5,7,4-TME analogs).

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[1] Link

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Detection of Kaempferol 5,7,4'-Trimethyl Ether

Introduction & Chemical Context

Kaempferol 5,7,4'-trimethyl ether (CAS: 1098-92-6), systematically identified as 3-hydroxy-5,7,4'-trimethoxyflavone, is a highly bioactive polymethoxyflavone (PMF) predominantly isolated from botanical matrices such as Kaempferia parviflora (Black Ginger) and Cucubalus baccifer[1]. Unlike its parent aglycone (kaempferol), the methylation at the 5, 7, and 4' positions significantly alters the molecule's physicochemical properties, drastically increasing its lipophilicity and altering its pharmacokinetic profile[2].

In modern drug development, this compound is of high interest due to its potent antioxidant, immunomodulatory, and metabolic regulatory properties[3]. However, quantifying this specific PMF in crude botanical extracts presents a significant analytical challenge due to the presence of structurally analogous methoxyflavones (e.g., 5,7-dimethoxyflavone and 3,5,7,3',4'-pentamethoxyflavone)[4]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered specifically for the baseline resolution and quantification of Kaempferol 5,7,4'-trimethyl ether.

Mechanistic Rationale for Method Development

To ensure scientific integrity and analytical reproducibility, every parameter in this method has been selected based on the fundamental molecular behavior of the analyte.

-

Stationary Phase Selection (Causality of Retention): The three methoxy groups render Kaempferol 5,7,4'-trimethyl ether highly hydrophobic. To achieve adequate retention and separation from more polar matrix interferences, a high-carbon-load, end-capped C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm) is strictly required[2]. The end-capping prevents secondary interactions between the analyte and residual silanol groups on the silica support.

-

Mobile Phase Optimization (Ionization Suppression): While the 5, 7, and 4' positions are methylated, the C3 position retains a free, slightly acidic hydroxyl group. If run in a neutral aqueous mobile phase, this C3-OH group undergoes partial deprotonation, leading to multiple ionization states and severe chromatographic peak tailing. The addition of 0.1% Formic Acid (lowering the pH to ~2.7) forces the analyte into a single, fully protonated (neutral) state, ensuring sharp, symmetrical peaks.

-

Detection Wavelength: UV detection at 254 nm is selected to capture the robust

transitions of the conjugated flavone backbone, providing the optimal signal-to-noise (S/N) ratio for PMFs[4].

Fig 1. Mechanistic rationale for mobile phase selection and chromatographic behavior.

Experimental Protocols: A Self-Validating System

To establish a self-validating analytical system, the protocol incorporates mandatory System Suitability Testing (SST) prior to sample analysis. If the SST criteria fail, the system halts, preventing the generation of untrustworthy data.

Step 1: Standard and Sample Preparation

-

Reference Standard: Accurately weigh 1.0 mg of Kaempferol 5,7,4'-trimethyl ether reference standard (Purity >98%)[5]. Dissolve in 1.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock solution, as the compound exhibits poor solubility in pure aqueous media[1].

-

Working Solutions: Dilute the stock solution with Methanol to construct a 5-point calibration curve ranging from 1.0 μg/mL to 50.0 μg/mL.

-

Sample Extraction: Weigh 500 mg of pulverized Kaempferia parviflora rhizome. Extract with 10 mL of 95% Ethanol utilizing ultrasonic-assisted extraction for 30 minutes at 37°C[5].

-

Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an HPLC autosampler vial.

Step 2: Chromatographic Conditions

Set up the HPLC-DAD (Diode Array Detector) system using the parameters outlined in the gradient table below. The gradient is designed to elute polar impurities early, followed by the sequential elution of PMFs based on their degree of methylation[6].

Table 1: Optimized HPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Curve Profile |

| 0.0 | 60% | 40% | 1.0 | Initial |

| 5.0 | 60% | 40% | 1.0 | Isocratic |

| 15.0 | 40% | 60% | 1.0 | Linear |

| 25.0 | 20% | 80% | 1.0 | Linear |

| 30.0 | 60% | 40% | 1.0 | Re-equilibration |

-

Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).

-

Injection Volume: 10 μL.

-

Detection: UV at 254 nm (Reference 360 nm).

Fig 2. Step-by-step workflow for the HPLC method development and validation.

Step 3: System Suitability and Method Validation

Before analyzing unknown samples, inject the 25.0 μg/mL standard six times consecutively. The system is only validated for use if the quantitative parameters in Table 2 are strictly met.

Table 2: System Suitability and Validation Parameters

| Parameter | Acceptance Criteria | Analytical Significance |

| Retention Time (Rt) | ~18.5 min (± 0.2 min) | Confirms correct gradient execution and column health. |

| Tailing Factor (Tf) | 0.95 ≤ Tf ≤ 1.15 | Validates effective ionization suppression by Formic Acid. |

| Theoretical Plates (N) | > 10,000 | Ensures sufficient column efficiency for PMF resolution. |

| %RSD of Peak Area | ≤ 2.0% (n=6) | Confirms autosampler precision and detector stability. |

| Linearity (R²) | ≥ 0.999 | Ensures accurate quantification across the dynamic range. |

Data Interpretation & Troubleshooting

-

Co-elution Issues: If Kaempferol 5,7,4'-trimethyl ether co-elutes with 5,7-dimethoxyflavone, decrease the initial Acetonitrile concentration to 35% to increase hydrophobic retention and enhance resolution[2].

-

Baseline Drift: A slight baseline drift during the 15–25 minute gradient phase is normal due to the changing absorbance of Acetonitrile. Utilizing a reference wavelength (e.g., 360 nm) on the DAD will digitally subtract this drift, yielding a flat baseline for accurate integration.

References

-

MedChemExpress. "3-Hydroxy-5,7,4′-trimethoxyflavone | Flavonols". MedChemExpress. URL:[1]

-

Eze, F. N., et al. "Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400". Acta Pharmaceutica. URL:[4]

-

Patanasethanont, D., et al. "Modulation of function of multidrug resistance associated-proteins by Kaempferia parviflora extracts and their components". NII.ac.jp. URL:[2]

-

Wattanapitayakul, C., et al. "HPLC chromatogram of K. parviflora extract detected at 210 nm". ResearchGate. URL:[6]

-

BioCrick. "Kaempferol 5,7,4'-trimethyl ether-COA". BioCrick. URL:[5]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. 3'-Hydroxy-5,7,4'-trimethoxyflavone | CAS:33554-52-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. biocrick.com [biocrick.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Kaempferol 5,7,4'-Trimethyl Ether via Solid-Phase Extraction (SPE)

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of Kaempferol 5,7,4'-trimethyl ether (3-hydroxy-5,7,4'-trimethoxyflavone) from complex plant matrices, specifically Kaempferia parviflora (Black Ginger).[1][2] Unlike standard protocols for glycosylated flavonoids, this method addresses the specific lipophilicity and solubility challenges of methylated flavones. By leveraging a hydrophobicity-tuned wash step, this protocol achieves >90% recovery while effectively removing polar phenolic interferences.[1][2]

Introduction & Scientific Rationale

The Target Analyte

Kaempferol 5,7,4'-trimethyl ether is a naturally occurring lipophilic flavonoid.[1][2] Structurally, it retains a free hydroxyl group at the C-3 position while the C-5, C-7, and C-4' positions are methylated.[1][2]

-

Key Property: The methylation significantly increases lipophilicity (LogP ~3.[2]5) compared to Kaempferol (LogP ~2.0), drastically altering its retention behavior on Reversed-Phase (RP) sorbents.[1][2]

-

The Challenge: Standard flavonoid protocols often use weak wash steps (10-20% methanol) which fail to remove moderately polar interferences that co-elute with this analyte.[1][2] Conversely, using fully organic solvents for loading can cause "breakthrough" where the analyte flows directly through the cartridge.

Mechanism of Separation

This protocol utilizes a C18 (Octadecyl) stationary phase.[2] The separation logic relies on the "Hydrophobic Shielding" effect of the methyl groups:

-

Retention: The analyte's non-polar methyl groups interact strongly with the C18 chains via van der Waals forces.[2]

-

Differentiation: Polar glycosides and non-methylated aglycones (like Kaempferol) interact less strongly.[1][2] We exploit this by using a high-strength wash solvent (60% Methanol) , which is strong enough to elute the polar impurities but too weak to disrupt the hydrophobic interaction of the trimethyl ether.

Physicochemical Profile & Method Optimization

| Property | Value / Characteristic | Impact on SPE Protocol |

| LogP (Octanol/Water) | ~3.5 (Estimated) | Requires high % organic elution solvent (100% MeOH/ACN).[1][2] |

| pKa (3-OH group) | ~9.5 (Weakly Acidic) | Critical: Keep pH < 7.0 to ensure the molecule remains neutral.[1][2] Ionization (pH > 9) will cause loss of retention.[2] |

| Solubility | Low in water; High in MeOH, EtOAc | Sample cannot be loaded in 100% water (will precipitate).[1][2] Must use a "Dilute-and-Shoot" loading strategy with ~40-50% organic modifier.[1][2] |

| Matrix Interferences | Phenolic acids, glycosides, tannins | These are polar and will be removed in the wash step.[2] |

Detailed Experimental Protocols

Phase 1: Sample Preparation (Extraction from Kaempferia parviflora)

Goal: To extract the full spectrum of methoxyflavones from the rhizome while minimizing chlorophyll co-extraction.

-

Maceration: Weigh 1.0 g of dried, ground Kaempferia parviflora rhizome powder.

-

Solvent Addition: Add 10 mL of 95% Ethanol . (Note: 95% EtOH is superior to 100% EtOH for penetrating cell walls).[1][2]

-

Extraction: Sonicate for 30 minutes at room temperature (<40°C to prevent degradation).

-

Clarification: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.

-

Dilution (Critical for SPE): Take 1.0 mL of the ethanolic supernatant and dilute it with 1.0 mL of acidified water (0.1% Formic Acid).

Phase 2: Solid-Phase Extraction (SPE) Workflow

Goal: Isolate Kaempferol 5,7,4'-trimethyl ether from the crude extract.[1][2]

Materials:

-

Cartridge: C18 (End-capped), 500 mg sorbent / 6 mL tube (e.g., Sep-Pak C18 or Strata C18-E).[1][2]

-

Manifold: Vacuum manifold set to slow drip (1-2 drops/second).

Step-by-Step Procedure:

-

Conditioning:

-

Loading:

-

Interference Wash (The "Cut" Step):

-

Drying:

-

Elution:

Phase 3: Analytical Validation (HPLC-UV)

-

Column: C18 Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Isocratic 85% Methanol / 15% Water (0.1% Formic Acid).[1][2]

-

Detection: UV at 350 nm (characteristic of flavonols).[1][2]

-

Expected Retention: The trimethyl ether will elute significantly later than Kaempferol standards.[2]

Visualizing the Workflow

The following diagram illustrates the logic of the solvent selection, specifically how the "Wash" step differentiates the target from the matrix.

Caption: SPE fractionation logic. The 60% Methanol wash is the critical "cut" point that removes less methylated flavonoids while retaining the target.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<70%) | Analyte precipitated during loading.[1][2] | Increase organic ratio in load step to 50% or 60%. Ensure sample is fully dissolved before loading.[1][2] |

| Analyte in Wash Fraction | Wash solvent (60%) was too strong for the specific batch of C18. | Reduce wash strength to 50% Methanol. C18 carbon load varies by manufacturer; lower carbon load = lower retention.[1][2] |

| Interfering Peaks in Eluate | Wash step was too weak. | Increase wash volume or strength.[1][2] Ensure the cartridge is not overloaded (keep load < 5% of sorbent mass).[2] |

| Broad Peaks in HPLC | 3-OH group ionization. | Ensure 0.1% Formic Acid is present in all mobile phases to suppress ionization of the 3-OH group.[2] |

References

-

Extraction of Methoxyflavones from Kaempferia parviflora

-

Physicochemical Properties of Methylated Flavonoids

-

General SPE Strategies for Flavonoids

-

Bioactivity & Identification

Sources

Application Note: Regioselective Synthesis of Kaempferol 5,7,4'-Trimethyl Ether

[1][2]

Part 1: Strategic Analysis & Reactivity Profile[2]

The Synthetic Challenge

Synthesizing Kaempferol 5,7,4'-trimethyl ether from Kaempferol (3,5,7,4'-tetrahydroxyflavone) presents a significant regiochemical paradox. The target molecule requires methylation at the 5, 7, and 4' positions, leaving the 3-OH free.[1][2]

However, the thermodynamic and kinetic reactivity profile of Kaempferol opposes this pattern.[1][2] Under standard nucleophilic substitution conditions (e.g., MeI/K₂CO₃), the reactivity order of the hydroxyl groups is:

-

The 7-OH and 4'-OH are the most acidic and accessible, reacting first.[1][2]

-

The 3-OH is moderately reactive.[2]

-

The 5-OH is the least reactive due to a strong intramolecular hydrogen bond with the C-4 carbonyl group (forming a stable 6-membered chelate ring).[1][2]

The "Reactivity Paradox"

To obtain the 5-methoxy group, one must typically employ "forcing conditions" (stronger bases, heat).[1][2] However, these conditions inevitably methylate the more reactive 3-OH first.[1][2] Therefore, direct methylation of Kaempferol cannot yield the 5,7,4'-trimethyl ether ; it will instead yield the 3,7,4'-trimethyl ether (Retusin) or the tetramethyl ether.[1][2]

The Solution: A Protection-Activation-Deprotection (PAD) strategy is required.[2] We must synthesize the 7,4'-dimethyl intermediate (Ombuin), protect the susceptible 3-OH, force the methylation of the stubborn 5-OH, and finally deprotect the 3-OH.[1][2]

Part 2: Visualizing the Pathway

The following diagram illustrates the reactivity hierarchy and the necessary synthetic workflow to bypass the 3-OH methylation.

Caption: Workflow logic for bypassing the natural reactivity order of Kaempferol hydroxyl groups.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Ombuin (7,4'-Dimethylkaempferol)

Goal: Selectively methylate the most acidic positions (7 and 4') while minimizing 3-O-methylation.[1][2]

Reagents:

Protocol:

-

Dissolution: Dissolve 1.0 eq of Kaempferol in anhydrous acetone (concentration ~0.1 M).

-

Base Addition: Add 2.2 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anions.

-

Methylation: Dropwise add 2.1 eq of Methyl Iodide (MeI). Note: Strict stoichiometry is crucial to avoid methylating the 3-position.

-

Reaction: Reflux the mixture at 56°C for 3–4 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate/Formic Acid 5:4:1).[2] The 7,4'-dimethyl ether (Ombuin) will appear as a major spot; trace 3,7,4'-trimethyl ether may form.[1][2]

-

Workup: Filter off the inorganic salts. Evaporate the solvent.[1][2][10]

-

Purification: Recrystallize from Methanol/Chloroform or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate Ombuin .

Phase 2: Transient Protection of C3-Hydroxyl

Goal: Block the 3-OH group with a Methoxymethyl (MOM) ether.[2] The 5-OH remains unreactive under these mild conditions due to H-bonding.[1][2]

Reagents:

Protocol:

-

Dissolution: Dissolve Ombuin (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Base: Add DIPEA (2.0 eq) and cool the solution to 0°C.

-

Protection: Slowly add MOM-Cl (1.2 eq) via syringe.[2]

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Yield: Isolate 3-O-MOM-7,4'-dimethylkaempferol .

Phase 3: Forced Methylation of C5-Hydroxyl

Goal: Break the intramolecular H-bond at C5 and methylate it.[2] Since C3 is protected, it cannot react.

Reagents:

-

Methyl Iodide (MeI)[2]

Protocol:

-

Activation: Dissolve the intermediate in anhydrous DMF. Cool to 0°C.[1][2][6]

-

Deprotonation: Carefully add NaH (2.0 eq). Stir for 30 minutes. The solution often turns deep yellow/orange as the 5-alkoxide forms (breaking the H-bond).[1][2]

-

Methylation: Add MeI (3.0 eq).

-

Reaction: Warm to room temperature (or 40°C if sluggish) and stir for 12 hours.

-

Workup: Pour into ice water (carefully). Extract with Ethyl Acetate.[1][2]

-

Product: This yields 3-O-MOM-5,7,4'-trimethylkaempferol .

Phase 4: Deprotection to Target

Goal: Remove the acid-labile MOM group to restore the 3-OH.[1][2]

Reagents:

-

3 M HCl (aqueous)

-

Methanol[2]

Protocol:

-

Hydrolysis: Dissolve the methylated intermediate in Methanol. Add 3 M HCl (approx. 10% v/v of total volume).

-

Reaction: Reflux at 60°C for 1–2 hours.

-

Final Workup: Neutralize with NaHCO₃, evaporate methanol, and extract with Ethyl Acetate.

-

Final Purification: Recrystallize from Ethanol to obtain pure Kaempferol 5,7,4'-trimethyl ether .[1][2]

Part 4: Data Summary & Validation[1][2]

Reagent Stoichiometry Table

| Step | Reagent | Equivalents | Role | Critical Parameter |

| 1 | MeI | 2.1 eq | Methylating Agent | Limiting reagent to prevent 3-OMe formation.[1][2] |

| 1 | K₂CO₃ | 2.2 eq | Base | Mild base sufficient for 7/4'-OH but not 5-OH. |

| 2 | MOM-Cl | 1.2 eq | Protecting Group | Protects 3-OH; 5-OH remains chelated. |

| 3 | NaH | 2.0 eq | Strong Base | Required to deprotonate the H-bonded 5-OH. |

| 4 | HCl | Excess | Deprotection | Cleaves MOM acetal; spares methyl ethers.[2] |

Analytical Validation (Expected Data)

To confirm the synthesis, compare spectral data against the following expected shifts:

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry:

-

Parent ion

consistent with C₁₈H₁₆O₆ (MW: 328.32 g/mol ).[2]

-

References

-

Reactivity of Kaempferol Hydroxyls: Mei, Q., Wang, C., Yuan, W., & Zhang, G. (2015).[1][2][6] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates.[1][2][6][7][9] Beilstein Journal of Organic Chemistry, 11, 288–293.[1][2][9] [Link][2][9]

-

Identification of Methylated Isomers: Liu, Y., et al. (2013).[1][2][8] Identification of regioisomers of methylated kaempferol and quercetin by UHPLC-QTOF-MS/MS.[2][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. CN101239960A - Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]

- 8. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Solvent Solubility and In Vitro Handling Protocols for Kaempferol 5,7,4'-Trimethyl Ether

Executive Summary & Mechanistic Rationale

Kaempferol 5,7,4'-trimethyl ether (also known chemically as 3-hydroxy-5,7,4'-trimethoxyflavone) is a naturally occurring O-methylated flavonol utilized in advanced pharmacological research[1]. While its parent compound, kaempferol, possesses multiple free hydroxyl groups that allow for moderate hydrogen bonding, the substitution of methoxy groups at the 5, 7, and 4' positions fundamentally alters this molecule's physicochemical profile.

This trimethylation drastically increases the compound's lipophilicity, rendering it highly soluble in aprotic organic solvents but practically insoluble in aqueous environments[2]. For researchers and drug development professionals, this presents a significant challenge in in vitro cell culture assays: introducing a highly hydrophobic molecule into an aqueous culture medium without inducing compound precipitation ("crashing out") or solvent-mediated cytotoxicity. This application note provides a mechanistic, self-validating protocol for the reliable solvation and handling of Kaempferol 5,7,4'-trimethyl ether.

Physicochemical Properties & Quantitative Solubility Profile

To design an effective solvation strategy, it is critical to understand the quantitative limits of the compound. The data below summarizes the solubility parameters required for calculating master stocks and working dilutions.

| Property | Value | Mechanistic Implication for Cell Culture |

| Chemical Name | 3-hydroxy-5,7,4'-trimethoxyflavone | Trimethylation eliminates key hydrogen-bond donors, maximizing hydrophobicity. |

| CAS Number | 1098-92-6 | Primary identifier for sourcing high-purity (>98%) analytical reagents[3]. |

| Molecular Weight | 328.3 g/mol | Required for precise molarity calculations (e.g., 32.83 mg/mL = 100 mM)[4]. |

| Max DMSO Solubility | 100 mg/mL (304.58 mM) | Allows for highly concentrated master stocks, minimizing the final DMSO % in media[1]. |

| Aqueous Solubility | Insoluble | Necessitates an intermediate vehicle (DMSO) and rapid dispersion techniques[2]. |

| Stock Storage | -80°C (6 months) | Prevents thermodynamic degradation and irreversible crystallization over time[1]. |

Experimental Protocol: Preparation of Master Stock & Working Solutions

This protocol utilizes a self-validating system to ensure that the compound remains in a true solution throughout the experimental workflow.

Phase 1: Reconstitution of the Master Stock (100 mM)

Establishing a highly concentrated master stock (e.g., 100 mM) is recommended to ensure the final solvent concentration in the cell media remains strictly below 0.1% (v/v).

-

Equilibration: Allow the lyophilized powder of to reach room temperature in a desiccator before opening.

-

Causality: Prevents atmospheric moisture condensation on the powder. Introduction of water at this stage will prematurely reduce the solubility limit.

-

-

Solvent Addition: To prepare a 100 mM stock, add 1.0 mL of anhydrous, newly opened DMSO to 32.83 mg of the compound[1].

-

Causality: DMSO is highly hygroscopic. Older, previously opened bottles absorb atmospheric water, which rapidly decreases the dielectric constant of the solvent and forces the lipophilic trimethoxyflavone out of solution[1].

-

-

Thermal & Acoustic Disruption: Seal the tube, warm it to 37°C in a water bath, and place it in an ultrasonic bath for 5–10 minutes[4].

-

Causality: The crystalline lattice energy of the trimethylated flavone is high. Thermal and acoustic energy are required to disrupt intermolecular forces and achieve a homogenous solution[4].

-

-

Validation Checkpoint 1 (Visual): Hold the tube against a direct light source. The liquid must be a clear, light yellow solution. If any turbidity or micro-particulates remain, repeat Step 3. Incomplete solvation will lead to inaccurate dosing.

Phase 2: Aliquoting and Cryopreservation

-

Aliquoting: Immediately divide the validated master stock into single-use, sterile amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

-

Storage: Flash-freeze and store at -80°C. The solution is stable for up to 6 months under these conditions[1].

-

Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, leading to irreversible crystallization of the flavonoid. Single-use aliquots bypass this degradation pathway[1].

-

Phase 3: Preparation of Aqueous Working Solutions (Cell Media)

-

Media Preparation: Pre-warm the complete cell culture media (containing serum, if applicable) to 37°C.

-

Causality: Introducing a DMSO stock into cold media causes immediate temperature-shock precipitation of the hydrophobic compound.

-

-

Dropwise Dispersion: While continuously vortexing the pre-warmed media, add the thawed DMSO master stock dropwise. Ensure the final DMSO concentration is ≤ 0.1% (v/v).

-

Causality: Rapid mechanical mixing prevents the local concentration of the compound from exceeding its critical precipitation point before it can dynamically bind to carrier proteins (such as Bovine Serum Albumin) present in the media serum. Furthermore, maintaining DMSO ≤ 0.1% prevents solvent-induced lipid bilayer fluidization and artifactual cytotoxicity.

-

-

Validation Checkpoint 2 (Microscopic): Before applying the media to your cell cultures, place a 100 µL sample in a well plate and examine it under a phase-contrast microscope (20x objective). The absence of needle-like micro-crystals validates the stability of the working solution.

Workflow Visualization

Workflow for the preparation and validation of Kaempferol 5,7,4'-trimethyl ether in vitro solutions.

References

-

Kaempferol 5,7,4'-trimethyl ether-COA. BioCrick. Retrieved from:[Link]

- Total flavone in leaves of Murraya paniculata (L).Google Patents (CN101380379A).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN101380379A - Total flavone in leaves of Murraya paniculata (L.) Jack and preparation method and use thereof - Google Patents [patents.google.com]

- 3. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. biocrick.com [biocrick.com]

Application Note: Optimal In Vivo Dosing and Formulation Protocols for Kaempferol 5,7,4'-trimethyl ether

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound: Kaempferol 5,7,4'-trimethyl ether (Synonym: 3-Hydroxy-5,7,4'-trimethoxyflavone) CAS Number: 1098-92-6

Introduction & Mechanistic Rationale

Kaempferol 5,7,4'-trimethyl ether is a highly bioactive polymethoxyflavone (PMF) recognized for its potent anti-inflammatory, antioxidant, and anti-tumor properties[1]. While unmethylated flavonoids often suffer from poor pharmacokinetic profiles due to rapid presystemic metabolism, the structural substitution of hydroxyl groups with methoxy groups at the 5, 7, and 4' positions in this compound fundamentally alters its pharmacodynamics[2].

The Causality of Methylation: The methoxy groups mask the reactive hydroxyl sites, protecting the molecule from rapid glucuronidation and sulfation in the liver and gastrointestinal tract. This significantly increases the compound's lipophilicity, enhancing cell membrane permeability and resulting in a markedly higher oral bioavailability (often >14% for related PMFs) compared to unmethylated kaempferol[3]. Mechanistically, Kaempferol 5,7,4'-trimethyl ether exerts its primary efficacy by inhibiting the nuclear translocation of the NF-κB p65 subunit, thereby downregulating downstream inflammatory mediators such as iNOS and COX-2, and suppressing the proliferation of colon cancer cell lines (e.g., HT-29)[1].

Mechanistic pathway of Kaempferol 5,7,4'-trimethyl ether inhibiting NF-κB-mediated inflammation.

Optimal Dosing Concentrations

Determining the optimal dose requires balancing the compound's therapeutic threshold with its solubility limits. Based on established in vivo models for polymethoxyflavones, the following dosing parameters are recommended for murine models (C57BL/6 or Sprague-Dawley rats)[2],[4].

Table 1: Recommended In Vivo Dosing Parameters

| Experimental Goal | Route of Administration | Recommended Dose | Administration Frequency | Expected Outcome / Target |

| Pharmacokinetics (PK) | Intravenous (IV) | 5 mg/kg | Single Dose | Baseline Cmax and T1/2 determination. |

| Pharmacokinetics (PK) | Oral Gavage (PO) | 50 mg/kg | Single Dose | Assessment of oral bioavailability and tissue distribution (GI tract, brain)[2]. |

| Anti-Inflammatory | Intraperitoneal (IP) | 20 - 50 mg/kg | Daily or 1h Pre-challenge | Significant reduction in serum and tissue levels of TNF-α, IL-6, and IL-1β in LPS-induced sepsis models[4]. |

| Anti-Tumor (Xenograft) | Oral (PO) / IP | 50 - 100 mg/kg | Daily (14-28 days) | Suppression of tumor volume; inhibition of NF-κB p65 in colon cancer models[1]. |

Formulation and Vehicle Selection

Because Kaempferol 5,7,4'-trimethyl ether is highly lipophilic, it is practically insoluble in pure water or standard saline. Attempting to dose this compound in an aqueous buffer without proper co-solvents will result in immediate precipitation, leading to erratic absorption and failed experiments.

To create a self-validating and reproducible dosing system, use one of the following standardized vehicle protocols to achieve a maximum working concentration of 2.5 mg/mL to 3.3 mg/mL [5],[1].

Protocol A: Clear Solution for Long-Term Dosing (Recommended for PO/IP)

This formulation yields a clear solution of 2.5 mg/mL and is highly stable, making it ideal for continuous dosing periods exceeding 15 days[5].

-

Stock Preparation: Dissolve Kaempferol 5,7,4'-trimethyl ether powder in 100% DMSO to create a 25.0 mg/mL clear stock solution. Note: Sonication for 5-10 minutes is highly recommended to ensure complete dissolution[1].

-

Vehicle Addition: To prepare 1 mL of working solution, take 100 μL of the DMSO stock solution.

-

Lipid Phase: Add 900 μL of Corn Oil to the DMSO stock.

-

Homogenization: Vortex vigorously for 2 minutes. If slight phase separation occurs, sonicate the mixture at room temperature until a uniformly clear solution is achieved.

-

Final Composition: 10% DMSO + 90% Corn Oil.

Protocol B: Suspended Solution for Acute Dosing (Recommended for IP)

This protocol yields a fine 2.5 mg/mL suspension suitable for acute studies where lipid vehicles might interfere with specific metabolic readouts[6].

-

Stock Preparation: Prepare a 25.0 mg/mL stock in 100% DMSO.

-

Surfactant Addition: To 100 μL of DMSO stock, sequentially add 400 μL of PEG300. Mix evenly by pipetting.

-

Emulsification: Add 50 μL of Tween-80. Vortex thoroughly to create a micellar emulsion.

-

Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent rapid precipitation.

-

Final Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Use immediately on the same day[5].

Standardized formulation and dosing workflow for Kaempferol 5,7,4'-trimethyl ether in vivo.

Step-by-Step Experimental Workflow: LPS-Induced Inflammation Model

To validate the anti-inflammatory efficacy of Kaempferol 5,7,4'-trimethyl ether in vivo, the following murine sepsis model is recommended, leveraging the compound's ability to inhibit NO and cytokine production[4],[1].

Materials:

-

C57BL/6 mice (Male, 8-10 weeks old, ~25g body weight).

-

Lipopolysaccharide (LPS, E. coli O111:B4).

-

Kaempferol 5,7,4'-trimethyl ether formulated via Protocol A (2.5 mg/mL).

Procedure:

-

Acclimatization: House mice in a pathogen-free environment with a 12h light/dark cycle for 7 days prior to the experiment.

-

Group Assignment: Randomize mice into three groups (n=8/group): (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + Kaempferol 5,7,4'-trimethyl ether (50 mg/kg).

-

Pre-treatment (Prophylactic Dosing): Administer the formulated Kaempferol 5,7,4'-trimethyl ether via Intraperitoneal (IP) injection at a dose of 50 mg/kg (For a 25g mouse, inject 500 μL of the 2.5 mg/mL solution). Administer the vehicle alone to groups 1 and 2.

-

LPS Challenge: One hour post-treatment, induce systemic inflammation by injecting LPS (10 mg/kg, IP) dissolved in sterile saline to groups 2 and 3.

-

Observation & Euthanasia: Monitor the animals for 6 to 12 hours for signs of sepsis (lethargy, piloerection). Euthanize the animals via CO2 asphyxiation at the predefined endpoint (e.g., 6 hours for peak cytokine expression).

-

Sample Collection:

-

Blood: Collect via cardiac puncture, allow to clot, and centrifuge at 3000 x g for 10 mins to isolate serum.

-

Tissue: Harvest liver, lungs, and spleen. Snap-freeze in liquid nitrogen for subsequent mRNA (qPCR) and protein (Western Blot for iNOS/COX-2) analysis.

-

-

Endpoint Analysis: Quantify serum TNF-α, IL-6, and IL-1β using standard ELISA kits. A successful dose of 50 mg/kg should yield a statistically significant reduction in these pro-inflammatory markers compared to the LPS + Vehicle group[4].

References

- 3-Hydroxy-5,7,4′-trimethoxyflavone | Flavonols | MedChemExpress MedChemExpress

- "以大鼠模式探討 5,7,3',4'–tetramethoxyflavone 的藥物動力學及組織分佈" (Pharmacokinetics and Tissue Distribution of PMFs in R

- 以細胞模式與動物模式探討5,7,3',4'-tetramethoxyflavone及其生理代謝物之抗發炎功效 (Anti-inflammatory Effects of PMFs and Physiological Metabolites in Cell and Animal Models)

- Kaempferol 5,7,4'-trimethyl ether | Colon cancer | NF-κB TargetMol

Sources

- 1. Kaempferol 5,7,4'-trimethyl ether | Colon cancer | NF-κB | TargetMol [targetmol.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. NTU Theses and Dissertations Repository: "以細胞模式與動物模式探討5,7,3’,4’-tetramethoxyflavone及其生理代謝物之抗發炎功效" [tdr.lib.ntu.edu.tw]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

isolation and purification of Kaempferol 5,7,4'-trimethyl ether from Black Ginger

Application Note: Isolation, Purification, and Mechanistic Profiling of Kaempferol 5,7,4'-Trimethyl Ether from Kaempferia parviflora (Black Ginger)

Executive Summary